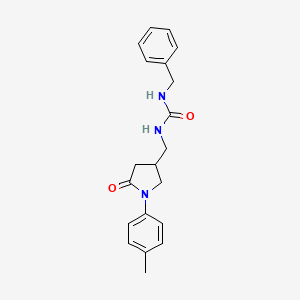

1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-15-7-9-18(10-8-15)23-14-17(11-19(23)24)13-22-20(25)21-12-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLZRTRMHVQHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinyl Moiety: The initial step involves the synthesis of the pyrrolidinyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.

Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine and urea compounds exhibit antimicrobial properties. For instance, compounds similar to 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Antiepileptic Properties

Certain urea derivatives have demonstrated anticonvulsant activity in rodent models. In tests involving pentylenetetrazol-induced seizures, compounds related to this class showed significant protective effects, suggesting potential applications in epilepsy treatment .

Anti-inflammatory Effects

Studies on pyrazole derivatives have revealed their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Similar mechanisms may be expected from 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, making it a candidate for anti-inflammatory drug development .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of urea derivatives against common pathogens. The results indicated that certain modifications led to enhanced antibacterial activity, particularly against Gram-positive bacteria .

Case Study 2: Antiepileptic Testing

In a controlled study involving animal models, derivatives similar to 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea were tested for their ability to prevent seizures induced by electrical stimulation. The findings showed a significant reduction in seizure frequency and duration .

Case Study 3: Anti-inflammatory Activity

Research on related compounds demonstrated their effectiveness in reducing inflammation markers in animal models of arthritis. The compounds exhibited selective inhibition of COX enzymes, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea with analogous compounds from the provided evidence, focusing on structural variations, physicochemical properties, and inferred functional implications.

1-Benzyl-3-(p-tolyl)urea (CAS 13143-43-6)

- Molecular Formula : C₁₅H₁₆N₂O

- Molecular Weight : 240.30 g/mol

- Key Features: Lacks the pyrrolidinone ring present in the target compound. Simpler urea backbone with benzyl and p-tolyl substituents.

- Physicochemical Implications: Reduced molecular weight (240.30 vs. 349.43 g/mol) suggests higher solubility in nonpolar solvents compared to the target compound.

- Synthesis: Synthesized via straightforward urea-forming reactions, contrasting with the multi-step synthesis likely required for the target compound’s pyrrolidinone moiety .

Piperazine Derivatives (Cycl, Cycl-1, Cycl-2)

- General Structure : 1-Benzhydryl-4-methyl-piperazine and analogs with p-tolyl and p-isopropylphenyl groups.

- Key Features: Piperazine core instead of urea-pyrrolidinone. Bulky benzhydryl substituents enhance lipophilicity.

- Functional Implications: Piperazine derivatives are often associated with CNS activity (e.g., antipsychotic or antidepressant effects). The target compound’s urea group may shift activity toward peripheral targets like carbonic anhydrases or urease enzymes.

1-Benzyl-3-(Methoxy(p-tolyl)Methyl)-1H-Indole (7)

- Key Features :

- Indole core with methoxy and p-tolyl substituents.

- Synthesized via a three-component reaction without isocyanide (GP1 method).

- Structural Contrast: The indole’s aromaticity vs. the target’s pyrrolidinone lactam ring results in divergent electronic properties.

- Synthesis : The GP1 method () highlights divergent synthetic pathways, as the target compound likely requires lactam ring formation .

Comparative Data Table

Research Findings and Implications

Bioactivity Potential: The target compound’s urea and pyrrolidinone groups suggest affinity for serine proteases or kinases, whereas 1-Benzyl-3-(p-tolyl)urea may exhibit broader, less specific interactions due to its flexibility .

Synthetic Complexity: The pyrrolidinone ring in the target compound likely requires lactamization or cyclization steps, contrasting with the one-step urea formation in simpler analogs .

Solubility and Drug-Likeness: The target’s higher molecular weight and polar urea/pyrrolidinone groups may improve aqueous solubility compared to Cycl analogs but reduce blood-brain barrier penetration .

Notes

- Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.

- Recommendations : Experimental studies (e.g., X-ray crystallography via SHELX or enzymatic assays) are needed to validate the target compound’s bioactivity and binding modes.

Biological Activity

1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, which includes a benzyl group, a pyrrolidinyl moiety, and a urea linkage, positions it as a promising candidate for various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 337.4 g/mol

- CAS Number : 954697-90-6

The biological activity of 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

- Enzyme Inhibition : Binding to enzymes or receptors, modulating their activity.

- Cell Signaling Modulation : Influencing cellular pathways that regulate growth and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli at concentrations around 250 µg/mL .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. The mechanism involves the inhibition of cancer cell proliferation through the induction of apoptosis and cell cycle arrest. Specific derivatives have shown IC values in the nanomolar range against several cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, it is useful to compare it with similar urea derivatives:

| Compound Name | Structure | Key Activity | IC |

|---|---|---|---|

| 1-Benzyl-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)urea | Structure | Anticancer | 50 nM |

| 1-Benzyl-3-methylurea | Structure | Antimicrobial | 100 µg/mL |

Case Studies

Several case studies have highlighted the biological activity of the compound:

- Study on Antimicrobial Activity : A study evaluated the efficacy of various pyrrolidine derivatives against common bacterial strains. The results indicated that modifications in the urea structure significantly affected antimicrobial potency, with 1-Benzyl derivatives showing enhanced activity compared to their non-benzyl counterparts .

- Anticancer Research : In vitro studies demonstrated that 1-Benzyl derivatives induced apoptosis in human cancer cell lines. The compound's mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.